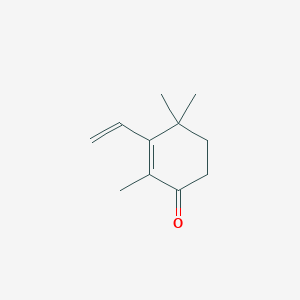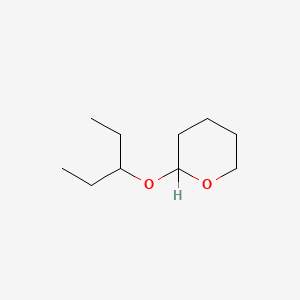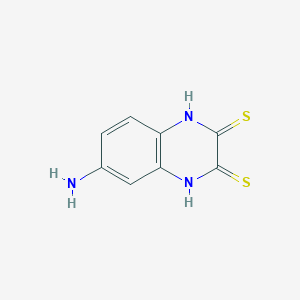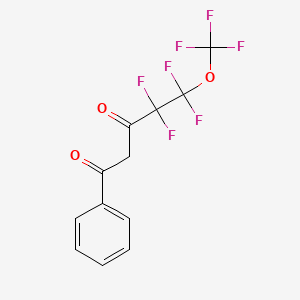
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- is an organic compound with the molecular formula C13H18O. It is a derivative of cyclohexenone, characterized by the presence of an ethenyl group and three methyl groups attached to the cyclohexenone ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexenone derivatives. For instance, the reaction of 2,4,4-trimethyl-2-cyclohexen-1-one with ethenyl magnesium bromide under controlled conditions can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the catalytic hydrogenation of 2,4,4-trimethyl-2-cyclohexen-1-one in the presence of a suitable catalyst, such as palladium on carbon. This process is conducted under high pressure and temperature to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The ethenyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its ethenyl group allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of electron-donating methyl groups, which stabilize the intermediate species formed during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Similar in structure but with a different substituent at the 3-position.
Cyclohexenone: The parent compound without the ethenyl and methyl groups.
3-Ethoxy-2-cyclohexen-1-one: A derivative with an ethoxy group instead of an ethenyl group.
Uniqueness
2-Cyclohexen-1-one, 3-ethenyl-2,4,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the ethenyl group enhances its ability to undergo conjugate addition reactions, making it a valuable intermediate in organic synthesis.
Propriétés
| 85679-49-8 | |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-ethenyl-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-5-9-8(2)10(12)6-7-11(9,3)4/h5H,1,6-7H2,2-4H3 |
Clé InChI |
FFZLOJDYTNKOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)

![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)


phosphane](/img/structure/B14416070.png)

